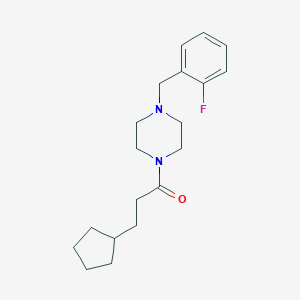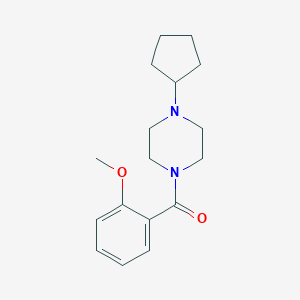
1'-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to a bipiperidine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzyl chloride and 3’-methyl-4,1’-bipiperidine.
Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 3’-methyl-4,1’-bipiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control of reaction conditions and product isolation.
化学反应分析
Types of Reactions
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed as an intermediate in the synthesis of complex organic molecules and materials.
作用机制
The mechanism by which 1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and receptor activation.
相似化合物的比较
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the piperazine structure.
3-Chlorobenzylamine: Contains the chlorobenzyl group attached to an amine instead of a bipiperidine.
Uniqueness
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal and industrial chemistry.
属性
分子式 |
C18H27ClN2 |
|---|---|
分子量 |
306.9 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-4-3-9-21(13-15)18-7-10-20(11-8-18)14-16-5-2-6-17(19)12-16/h2,5-6,12,15,18H,3-4,7-11,13-14H2,1H3 |
InChI 键 |
MGTHDFJCMPGPPB-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
规范 SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


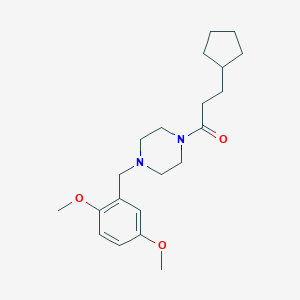
![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B247499.png)
![(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)
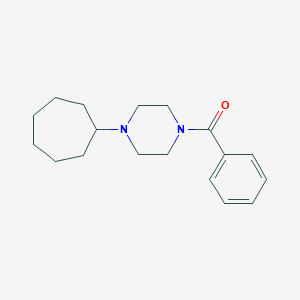
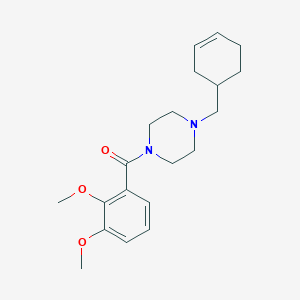
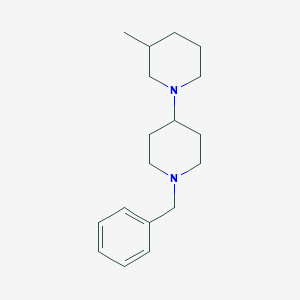
![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)
